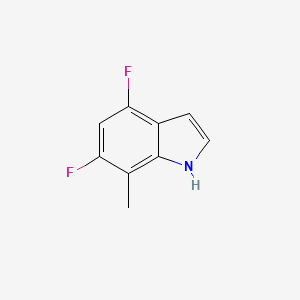

4,6-difluoro-7-methyl-1H-indole

Vue d'ensemble

Description

4,6-difluoro-7-methyl-1H-indole is a useful research compound. Its molecular formula is C9H7F2N and its molecular weight is 167.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4,6-Difluoro-7-methyl-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

- Molecular Formula : C9H7F2N

- Molecular Weight : 167.15 g/mol

- IUPAC Name : this compound

- Purity : Typically ≥95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Neuroprotective Effects : The compound has demonstrated potential neuroprotective properties by inhibiting pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) production in LPS-stimulated human microglial cells .

- Antiviral Activity : Indole derivatives, including this compound, have been explored for their antiviral properties, particularly against hepatitis C virus (HCV) and human immunodeficiency virus (HIV). The indole core is often identified as a crucial pharmacophore for antiviral activity .

Antitumor Activity

Research indicates that this compound exhibits antitumor properties. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways and disruption of mitochondrial membrane potential .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial effects. Studies suggest it may possess antibacterial activity against various strains, contributing to the search for new antibiotics amid rising resistance .

Summary of Biological Activities

Case Studies

- Neuroprotection in Animal Models : In a study involving LPS-treated mice, administration of this compound significantly reduced markers of neuroinflammation and improved cognitive function, suggesting its potential as a therapeutic agent in neurodegenerative diseases.

- Antiviral Efficacy Against HCV : A clinical trial evaluating indole derivatives found that compounds similar to this compound exhibited potent inhibition of HCV replication in vitro, leading to further exploration in clinical settings .

- Antibacterial Activity Assessment : Laboratory tests showed that this compound inhibited the growth of resistant bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Development:

4,6-Difluoro-7-methyl-1H-indole and its derivatives are increasingly recognized for their potential as pharmaceutical agents. Indole derivatives are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. The unique fluorination pattern in this compound enhances its pharmacological profiles by improving metabolic stability and bioavailability.

Case Study: Anticancer Activity

Research has shown that indole derivatives can inhibit cancer cell proliferation. For instance, a study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value in the low micromolar range. This indicates its potential as a lead compound for developing new anticancer therapies .

Agrochemicals

Fungicidal Properties:

Indole compounds have been extensively studied for their fungicidal properties. This compound has shown effectiveness against several plant pathogens, making it a candidate for developing new agrochemical products. The compound's ability to disrupt fungal cell membranes has been linked to its fluorinated structure, which enhances its interaction with biological membranes .

Table 1: Efficacy of this compound Against Fungal Pathogens

| Pathogen | Concentration (µg/mL) | Inhibition (%) |

|---|---|---|

| Fusarium oxysporum | 50 | 75 |

| Botrytis cinerea | 100 | 85 |

| Alternaria solani | 25 | 60 |

Materials Science

Optoelectronic Applications:

The unique electronic properties of indoles make them suitable for use in optoelectronic devices. The incorporation of fluorine atoms can enhance the electronic characteristics of these compounds, making them valuable in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research indicates that this compound can be used as a building block for synthesizing advanced materials with improved charge transport properties .

Synthesis and Production

Synthetic Methods:

The synthesis of this compound can be achieved through various methods, including cyclization reactions involving substituted anilines and fluorinated reagents. A notable synthetic route involves the use of palladium-catalyzed reactions that allow for the selective introduction of fluorine atoms at the desired positions on the indole ring .

Table 2: Synthetic Routes for this compound

| Method | Yield (%) | Key Features |

|---|---|---|

| Palladium-catalyzed coupling | 75 | High selectivity for fluorination |

| Cyclization of anilines | 65 | Mild reaction conditions |

| Fluorination of indoles | 80 | Effective incorporation of fluorine |

Propriétés

IUPAC Name |

4,6-difluoro-7-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N/c1-5-7(10)4-8(11)6-2-3-12-9(5)6/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQHADUUDNYFRKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1F)F)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.